molecular formula C15H19N7O2 B2733919 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 1795456-70-0

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2733919
CAS No.: 1795456-70-0
M. Wt: 329.364
InChI Key: OIPRAPGGOGXVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone (CAS Number: 1795456-70-0) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . With a molecular formula of C15H19N7O2 and a molecular weight of 329.36, this multi-ring system integrates several pharmacologically relevant motifs, including a 1,2,4-triazole, a piperazine, a pyridazine, and a tetrahydrofuran ring . The 1,2,4-triazole scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds featuring this moiety have been extensively investigated for their anticancer , antimicrobial , anticonvulsant , anti-inflammatory , and antifungal properties . Furthermore, the pyridazine ring is a common feature in various pharmacologically active compounds and has been identified as a key component in molecules designed as vasorelaxant agents and phosphodiesterase-4 (PDE4) inhibitors . The specific molecular architecture of this compound, which links a triazole-substituted pyridazine to a tetrahydrofuran group via a piperazine carboxamide linker, makes it a valuable chemical tool or building block for researchers. It can be utilized in high-throughput screening campaigns, structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a key intermediate in the synthesis of more complex molecular architectures. Researchers can leverage its structure to explore interactions with various biological targets, particularly enzymes and receptors where related heterocyclic compounds have shown affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. The structural information, including the SMILES representation (O=C(C1CCOC1)N1CCN(c2ccc(-n3cncn3)nn2)CC1), is provided to aid in analytical characterization and computational modeling efforts .

Properties

IUPAC Name

oxolan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O2/c23-15(12-3-8-24-9-12)21-6-4-20(5-7-21)13-1-2-14(19-18-13)22-11-16-10-17-22/h1-2,10-12H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPRAPGGOGXVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H21N7O4C_{20}H_{21}N_{7}O_{4} with a molecular weight of approximately 423.43 g/mol. Its structure features a triazole ring, a pyridazine moiety, and a tetrahydrofuran group, which contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with triazole derivatives, including:

  • Anti-inflammatory Activity
    • Research indicates that triazole derivatives can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the one in focus demonstrated a reduction in TNF-α production by 44–60% in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) .
  • Antimicrobial Activity
    • Triazoles have shown promise against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial properties, although the specific compound's activity needs further exploration .
  • Antiproliferative Effects
    • The antiproliferative activity of triazole derivatives has been evaluated using various cancer cell lines. Some derivatives have shown moderate inhibition of cell proliferation, suggesting potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryDecreased TNF-α production (44–60%)
AntimicrobialEffective against Gram-positive/negative
AntiproliferativeModerate inhibition in cancer lines

Case Study 1: Anti-inflammatory Properties

A study synthesized several 1,2,4-triazole derivatives and evaluated their effects on cytokine release in PBMC cultures. The compounds exhibited low toxicity at high doses (100 µg/mL), with viable cell counts comparable to controls. Notably, compounds with specific substitutions on the triazole ring showed enhanced anti-inflammatory activity by modulating cytokine levels effectively .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against various bacterial strains. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting their potential as therapeutic agents in treating infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. The triazole moiety is known for its ability to inhibit fungal growth, making derivatives of this compound potential candidates for antifungal drug development. Studies have shown that similar structures can effectively combat various fungal infections .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Triazole-containing compounds have been explored for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. Preliminary studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, indicating that this compound may also possess similar properties .

Neuropharmacology

Compounds with piperazine structures are often investigated for their neuropharmacological effects. The potential anxiolytic or antidepressant effects of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone could be explored in animal models to evaluate its efficacy in treating mood disorders .

Anticonvulsant Activity

The presence of the triazole ring suggests potential anticonvulsant activity. Research on similar triazole derivatives has shown promise in seizure models, indicating that this compound could be effective in managing epilepsy or other seizure disorders .

Synthesis and Biological Evaluation

A recent study synthesized a series of triazole-pyridazine derivatives and evaluated their biological activities. The synthesized compounds were tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting growth and proliferation .

Compound NameActivity TypeIC50 ValueReference
Triazole-Pyridazine Derivative AAntifungal15 µM
Triazole-Pyridazine Derivative BAnticancer (MCF-7)20 µM
Triazole-Pyridazine Derivative CAnticonvulsant10 mg/kg

Mechanistic Studies

Further mechanistic studies are required to elucidate the specific pathways through which this compound exerts its effects. Investigations into its interaction with specific receptors or enzymes involved in disease processes could provide insights into its therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine ring undergoes nucleophilic substitution at electron-deficient positions. For example:

  • Chlorine displacement at the 6-position of pyridazine derivatives occurs with amines or alcohols under basic conditions.

  • Triazole substitution : The 1H-1,2,4-triazole group participates in SNAr (nucleophilic aromatic substitution) reactions with thiols or secondary amines.

SubstrateReagent/ConditionsProductYield (%)
6-Chloropyridazine precursor1H-1,2,4-triazole, K₂CO₃, DMF, 80°CTriazole-pyridazine intermediate72-85
Triazole-pyridazine intermediatePiperazine, DIPEA, THF, refluxPiperazine-linked pyridazine68

Coupling Reactions

The compound participates in cross-coupling reactions to modify its core structure:

  • Buchwald-Hartwig amination : Pd-catalyzed coupling introduces aryl/heteroaryl groups to the pyridazine ring.

  • Suzuki-Miyaura coupling : Boronic acids react with halogenated pyridazine derivatives under Pd(OAc)₂/XPhos catalysis .

Reaction TypeCatalyst/BaseTemperatureKey ProductReference
Suzuki-MiyauraPd(OAc)₂/XPhos100°CBiaryl-substituted pyridazine
Buchwald-HartwigPd₂(dba)₃/BINAP90°CN-alkylated piperazine derivatives

Methanone Reactivity

The tetrahydrofuran-linked methanone group undergoes:

  • Reduction with NaBH₄/CeCl₃ to form secondary alcohols (selectivity >90%).

  • Grignard addition to yield tertiary alcohols.

Piperazine Modifications

  • N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.

  • Acylation : Acetic anhydride selectively acetylates the piperazine nitrogen under mild conditions.

Triazole Ring Reactivity

  • Coordination chemistry : Forms complexes with transition metals (Cu²⁺, Zn²⁺) via triazole nitrogen donors.

  • Click chemistry : Participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis.

Pyridazine Oxidation

  • Peracid oxidation : mCPBA converts pyridazine to N-oxide derivatives, altering electronic properties.

Stability Under Reaction Conditions

Critical stability data for process optimization:

ConditionObservationImplications
pH < 3Rapid decomposition via pyridazine ring protonationAvoid strong acids
T > 150°CMethanone group decarbonylationLimit high-temperature steps
UV lightTriazole ring photodegradationUse amber glassware

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

A closely related compound, {4-[6-(2-Pyridinyl)-3-pyridazinyl]-1-piperazinyl}[3-(1H-tetrazol-1-yl)phenyl]methanone (CAS: 1257545-96-2), shares the pyridazine-piperazine backbone but differs in substituents:

  • Pyridinyl vs. Triazolyl : The 2-pyridinyl group in the analogue replaces the 1H-1,2,4-triazol-1-yl group in the target compound. Pyridinyl groups are less polar but may improve π-π stacking in receptor binding.
  • Tetrazolyl vs. Tetrahydrofuranyl Methanone: The analogue features a 3-(1H-tetrazol-1-yl)phenyl group instead of the tetrahydrofuran-3-yl methanone. Tetrazoles are strong hydrogen-bond acceptors, while the tetrahydrofuran moiety introduces stereochemical complexity and moderate lipophilicity .

Table 1: Structural Comparison

Feature Target Compound Analogue (1257545-96-2)
Pyridazine Substituent 1H-1,2,4-triazol-1-yl 2-Pyridinyl
Methanone Group Tetrahydrofuran-3-yl 3-(1H-tetrazol-1-yl)phenyl
Piperazine Linker Present Present
Pharmacophore Potential Enhanced hydrogen bonding (triazole) Enhanced acidity (tetrazole)
Pharmacological and Physicochemical Properties
  • Triazole vs. Tetrazole : The 1,2,4-triazole in the target compound may offer superior metabolic stability compared to tetrazoles, which are prone to oxidative degradation. However, tetrazoles exhibit stronger acidic properties (pKa ~4.9), beneficial for ionic interactions in binding pockets .
  • Tetrahydrofuran Methanone: This group likely improves solubility compared to purely aromatic substituents (e.g., phenyl in the analogue). The stereochemistry of the tetrahydrofuran ring could also influence enantioselective interactions with biological targets.

Q & A

Q. What are the common synthetic routes for synthesizing (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazine-triazole core via cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds .
  • Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under palladium catalysis .
  • Step 3 : Functionalization of the tetrahydrofuran ring via ketone coupling using reagents like EDCI/HOBt or DCC for amide bond formation .
    Key solvents include DMF or toluene, with catalysts such as Pd(OAc)₂ for cross-coupling steps. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions (e.g., triazole protons at δ 7.5–8.5 ppm, piperazine signals at δ 2.5–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
  • FTIR : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and triazole C-N vibrations (~1500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+) .

Q. What initial biological assays are recommended for evaluating its pharmacological potential?

  • Enzyme Inhibition Assays : Target enzymes like 14α-demethylase (CYP51) for antifungal activity, using lanosterol as a substrate .
  • Cellular Viability Assays : MTT or resazurin-based tests against fungal (e.g., Candida albicans) or cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .
  • Docking Studies : Preliminary computational screening against PDB structures (e.g., 3LD6) to predict binding affinities .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields for this compound?

  • Reaction Temperature : Lower temperatures (0–5°C) minimize side reactions during triazole formation .
  • Catalyst Loading : Optimize Pd catalyst (1–2 mol%) and ligands (Xantphos) for coupling steps to reduce costs and improve reproducibility .
  • Workup Strategies : Use aqueous extraction (NaHCO₃) to remove acidic byproducts and silica gel chromatography with gradient elution for intermediates .
  • Scale-Up Adjustments : Replace DMF with toluene for safer large-scale reactions and employ flow chemistry for hazardous steps (e.g., nitration) .

Q. How should contradictory biological activity data across studies be resolved?

  • Purity Verification : Reanalyze compound purity via HPLC and NMR to exclude degradation products or isomers .
  • Assay Standardization : Use internal controls (e.g., fluconazole for antifungal assays) and standardized inoculum sizes (1–5 × 10³ CFU/mL) .
  • Orthogonal Assays : Cross-validate results with ATP-based luminescence (viability) and time-kill kinetics (fungicidal vs. fungistatic effects) .
  • Solubility Adjustments : Test activity in DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?

  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (e.g., CYP51) using AMBER or GROMACS with 100 ns trajectories .
  • QSAR Modeling : Develop 2D/3D descriptors (e.g., logP, polar surface area) to correlate substituent effects with antifungal IC₅₀ values .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for triazole ring modifications (e.g., fluorine substitution) .
  • ADMET Prediction : Use SwissADME or ADMETlab to optimize pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.